molecular formula C18H23ClN4O4 B1683333 Xemilofiban hydrochloride CAS No. 156586-91-3

Xemilofiban hydrochloride

Cat. No.: B1683333
CAS No.: 156586-91-3
M. Wt: 394.9 g/mol
InChI Key: JTZJXWLQRZUDFJ-BTQNPOSSSA-N
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Description

Xemilofiban Hydrochloride is a small-molecule drug primarily developed as an antiplatelet agent. It targets the glycoprotein IIb/IIIa receptor on platelets, inhibiting their aggregation and thereby reducing the risk of thrombus formation. This compound has garnered significant interest within cardiovascular medicine, particularly for its potential in managing acute coronary syndromes such as unstable angina and myocardial infarction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xemilofiban Hydrochloride is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthesis typically involves the following steps:

  • Formation of the core structure through a multi-step organic synthesis process.
  • Functionalization of the core structure to introduce specific functional groups.
  • Conversion to the hydrochloride salt form to enhance its solubility and stability.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Xemilofiban Hydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Xemilofiban Hydrochloride centers on its ability to antagonize the glycoprotein IIb/IIIa receptor on platelets. This receptor plays a crucial role in platelet aggregation by binding to fibrinogen, facilitating platelet cross-linking and the formation of a platelet plug. This compound binds selectively and reversibly to this receptor, preventing fibrinogen from attaching to platelets and hindering their aggregation. This inhibition of platelet aggregation is vital in reducing the likelihood of thrombus formation within coronary arteries, thereby managing and preventing acute coronary syndromes .

Comparison with Similar Compounds

    Tirofiban: Another glycoprotein IIb/IIIa receptor antagonist used as an antiplatelet agent.

    Eptifibatide: A cyclic heptapeptide that inhibits platelet aggregation by blocking the glycoprotein IIb/IIIa receptor.

    Abciximab: A monoclonal antibody fragment that inhibits platelet aggregation by targeting the glycoprotein IIb/IIIa receptor.

Comparison: Xemilofiban Hydrochloride is unique in its oral bioavailability and specific binding affinity for the glycoprotein IIb/IIIa receptor. Unlike Tirofiban and Eptifibatide, which are administered intravenously, this compound can be administered orally, offering a more convenient option for patients. Additionally, its reversible binding to the receptor provides a balance between efficacy and safety, reducing the risk of prolonged bleeding complications .

Properties

CAS No.

156586-91-3

Molecular Formula

C18H23ClN4O4

Molecular Weight

394.9 g/mol

IUPAC Name

ethyl (3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoate;hydrochloride

InChI

InChI=1S/C18H22N4O4.ClH/c1-3-13(11-17(25)26-4-2)21-15(23)9-10-16(24)22-14-7-5-12(6-8-14)18(19)20;/h1,5-8,13H,4,9-11H2,2H3,(H3,19,20)(H,21,23)(H,22,24);1H/t13-;/m1./s1

InChI Key

JTZJXWLQRZUDFJ-BTQNPOSSSA-N

SMILES

CCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N.Cl

Isomeric SMILES

CCOC(=O)C[C@@H](C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N.Cl

Canonical SMILES

CCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N.Cl

Appearance

Solid powder

Key on ui other cas no.

156586-91-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xemilofiban hydrochloride;  SC-54684A;  SC 54684A;  SC54684A.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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